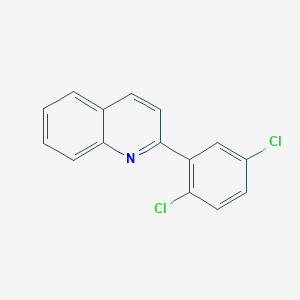

2-(2,5-Dichlorophenyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H9Cl2N |

|---|---|

Molecular Weight |

274.1 g/mol |

IUPAC Name |

2-(2,5-dichlorophenyl)quinoline |

InChI |

InChI=1S/C15H9Cl2N/c16-11-6-7-13(17)12(9-11)15-8-5-10-3-1-2-4-14(10)18-15/h1-9H |

InChI Key |

KWMYOVIPKOAUTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,5 Dichlorophenyl Quinoline and Analogous Structures

Classical and Contemporary Synthetic Routes to Quinoline (B57606) Derivatives

The construction of the quinoline ring system can be achieved through a variety of named reactions and modern synthetic strategies. These methods offer diverse pathways to functionalized quinolines, starting from readily available precursors.

Friedländer Reaction and its Variants for Quinoline Core Formation

The Friedländer synthesis, first reported in 1882, is a straightforward and widely used method for producing polysubstituted quinolines. nih.goveurekaselect.comresearcher.life The reaction involves an acid- or base-catalyzed condensation, followed by a cyclodehydration, between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group. eurekaselect.comresearcher.life

The versatility of the Friedländer reaction is enhanced by the wide range of catalysts that can be employed, including traditional Brönsted and Lewis acids, as well as modern heterogeneous catalysts. This adaptability allows for the synthesis of a broad spectrum of quinoline derivatives. A significant advantage of this method is the unambiguous regiochemical outcome, as the substitution pattern of the quinoline product is directly determined by the choice of reactants. However, a limitation can be the availability of the required 2-aminoaryl carbonyl precursors. To address this, modified procedures have been developed, such as the in situ reduction of 2-nitrobenzaldehydes followed by the domino Friedländer heterocyclization. nih.gov

| Catalyst/Conditions | Reactant A | Reactant B | Key Features | Reference |

|---|---|---|---|---|

| Base (e.g., NaOH, KOH) | 2-aminoaryl aldehyde/ketone | Aldehyde/ketone with α-methylene | Classical conditions; straightforward condensation. | researcher.life |

| Acid (e.g., H₂SO₄, PPA) | 2-aminoaryl aldehyde/ketone | Aldehyde/ketone with α-methylene | Acid-catalyzed cyclodehydration. | eurekaselect.com |

| Fe/AcOH | 2-nitrobenzaldehyde | Active methylene compound | In situ reduction of nitro group overcomes precursor limitation. | nih.gov |

| Heterogeneous Catalysts (e.g., ionic liquids, polymers) | 2-aminoaryl aldehyde/ketone | Aldehyde/ketone with α-methylene | Improved efficiency, catalyst recyclability, and greener conditions. | eurekaselect.com |

Povarov Reaction and its Stereoselective Modifications

The Povarov reaction is a powerful multicomponent reaction (MCR) that typically involves the [4+2] cycloaddition of an N-arylimine (formed in situ from an aniline (B41778) and an aldehyde) with an electron-rich alkene or alkyne. nih.govacs.org This reaction provides direct access to tetrahydroquinolines, which can subsequently be oxidized to the corresponding quinoline derivatives. organic-chemistry.org The use of MCRs like the Povarov reaction is advantageous due to its atom and step economy. organic-chemistry.org

Recent advancements have focused on expanding the scope and utility of the Povarov reaction. For instance, novel iodine-mediated formal [3+2+1] cycloaddition reactions have been developed for the direct synthesis of substituted quinolines from simple starting materials like methyl ketones, arylamines, and styrenes or α-ketoesters. organic-chemistry.orgorganic-chemistry.org In these variations, iodine plays a dual role as both a Lewis acid and an oxidant, facilitating a cascade of reactions including iodination, Kornblum oxidation, Povarov cycloaddition, and aromatization. organic-chemistry.org Efforts have also been directed towards developing stereoselective versions of the Povarov reaction to produce chiral, highly functionalized tetrahydroquinolines.

| Catalyst/Mediator | Components | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Lewis or Brønsted Acids | Aniline, Aldehyde, Activated Alkene | Tetrahydroquinolines | Classical inverse electron-demand aza-Diels-Alder. | nih.gov |

| Iodine (I₂) | Methyl Ketone, Arylamine, Styrene | Substituted Quinolines | Direct synthesis via formal [3+2+1] cycloaddition cascade. | organic-chemistry.org |

| Iodine (I₂) | Methyl Ketone, Arylamine, α-Ketoester | Substituted Quinolines | Coproduct (HI) promoted reaction, high functional group tolerance. | organic-chemistry.org |

| Indium Trichloride (InCl₃) | α-ketoimines, α,β-unsaturated dimethylhydrazones | 2-Acyl-tetrahydroquinolines | Aza-vinylogous Povarov reaction with good diastereoselectivity. | rsc.org |

Vilsmeier-Haack Cyclization Approaches to Functionalized Quinolines

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds using the Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). chemijournal.comijsr.net This reaction can be adapted for the synthesis of quinolines, often yielding 2-chloro-3-formylquinoline derivatives from N-arylacetamides. researchgate.net

The reaction proceeds via the electrophilic substitution of a halomethylene-iminium salt onto a suitable nucleophile, followed by cyclization. researchgate.net The resulting 2-chloro-3-formylquinolines are valuable synthetic intermediates that can be further modified at both the 2- and 3-positions. chemijournal.comchemijournal.com For example, the chloro group can be displaced by various nucleophiles, and the formyl group can be transformed into other functionalities. researchgate.netchemijournal.com This method is noted for its efficiency and the utility of its products as building blocks for more complex heterocyclic systems. chemijournal.com

Intramolecular Cyclization Strategies in Quinoline Synthesis

Intramolecular cyclization reactions represent a key strategy for the construction of the quinoline framework, often providing high regioselectivity. A prominent example is the cyclization of 2-aminochalcones, which can be catalyzed by various reagents to yield 2-aryl-2,3-dihydroquinolin-4(1H)-ones. researchgate.net

Another effective approach involves the intramolecular cyclization of 2-vinylanilines. For instance, reacting 2-vinylanilines with benzyl halides can produce various 2-arylquinolines. organic-chemistry.org This particular transformation is catalyzed by the hydrogen bromide (HBr) released in situ, making it an additive-free process. organic-chemistry.org Additionally, palladium-catalyzed intramolecular cyclization of 2-nitrobenzyl alcohol has been explored as a route to cinnolines, showcasing the potential of intramolecular redox reactions in heterocycle synthesis. nih.gov These methods are valued for their ability to construct the fused ring system in a single, often highly controlled, step.

Metal-Catalyzed Coupling Reactions for Constructing Quinoline Frameworks

Transition metal catalysis has become a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules, including quinolines. iaea.orgias.ac.in These methods often proceed under mild conditions with high efficiency and functional group tolerance, offering advantages over classical, harsher synthetic routes. ias.ac.inmdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly effective for introducing aryl substituents onto a pre-formed quinoline ring. nih.govwikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a haloquinoline (e.g., 2-chloroquinoline) with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govwikipedia.org Other metals, including copper, gold, and nickel, have also been employed to catalyze various C-C and C-N bond-forming reactions to build the quinoline scaffold itself. ias.ac.injst.go.jp For example, gold-catalyzed cascade reactions of anilines with aryl alkynes provide a convergent route to 2-aryl-substituted quinolines. jst.go.jp

| Metal Catalyst | Coupling Partners | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂, PdCl₂) | Haloquinoline + Arylboronic Acid | Suzuki-Miyaura Coupling | Forms C-C bond, widely used for C-2 arylation. | nih.govwikipedia.org |

| Gold (e.g., AuCl₃) | Aniline derivative + Aryl Alkyne | Cascade [4+2] Cycloaddition | Convergent synthesis of 2-arylquinolines. | jst.go.jp |

| Copper (e.g., CuBr) | Aniline + Aldehyde | Oxidative C-H Functionalization | One-pot synthesis using O₂ as an oxidant. | ias.ac.in |

| Rhodium/Ruthenium | Aniline + Alkyne/Enaminone | C-H Activation/Annulation | Regioselective synthesis via ortho-C-H activation. | mdpi.com |

Targeted Synthesis of 2-(2,5-Dichlorophenyl)quinoline and Related Polysubstituted Quinolines

While specific literature detailing the synthesis of this compound is not abundant, its construction can be logically approached by applying the general synthetic methodologies described above. The synthesis can be envisioned through two main disconnections: either forming the quinoline ring with the dichlorophenyl group already attached to one of the precursors or by attaching the dichlorophenyl group to a pre-existing quinoline core.

Route 1: Friedländer-type Synthesis

A plausible route based on the Friedländer condensation would involve the reaction of a 2-aminoaryl ketone with a carbonyl compound bearing the 2,5-dichlorophenyl moiety. For example, the condensation of 2-aminoacetophenone with 1-(2,5-dichlorophenyl)ethan-1-one or a related active methylene compound, under acid or base catalysis, would directly yield the target structure. The key challenge in this approach is the potential for self-condensation of the ketones and the availability of the substituted starting materials.

Route 2: Doebner-von Miller/Combes-type Synthesis

Classical methods like the Doebner-von Miller or Combes syntheses could also be adapted. nih.goviipseries.orgwikipedia.org The Doebner-von Miller reaction would involve reacting aniline with an α,β-unsaturated carbonyl compound derived from 2,5-dichlorobenzene. wikipedia.org Similarly, the Combes synthesis would require the condensation of aniline with a β-diketone substituted with a 2,5-dichlorophenyl group. wikipedia.orgnih.gov These methods, however, often require harsh acidic conditions and can present challenges with regioselectivity. nih.govnih.gov

Route 3: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

A highly efficient and modular approach for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.orgorganic-chemistry.org This strategy is arguably the most direct and versatile for preparing C-2 aryl-substituted quinolines. The synthesis would proceed by coupling a 2-haloquinoline, such as 2-chloroquinoline or 2-bromoquinoline, with (2,5-dichlorophenyl)boronic acid. Both starting materials are commercially available or readily synthesized. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand) and a base (e.g., Na₂CO₃, K₂CO₃, or KF). This method offers excellent functional group tolerance and generally provides high yields of the desired product. nih.govresearchgate.net

Precursor Selection and Chemical Transformations for Dichlorophenyl Incorporation

The synthesis of this compound necessitates the selection of precursors that enable the incorporation of the 2,5-dichlorophenyl moiety at the 2-position of the quinoline ring. Several established synthetic methodologies for quinolines can be adapted for this purpose, with the primary variation being the choice of the carbonyl or alkyne component.

One of the most common and versatile methods for the synthesis of 2-substituted quinolines is the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group organic-chemistry.orgnih.gov. To synthesize this compound via this method, a suitable 2-aminoaryl carbonyl compound would be reacted with a ketone bearing the 2,5-dichlorophenyl group. For instance, 2-aminobenzaldehyde (B1207257) could be condensed with 1-(2,5-dichlorophenyl)ethan-1-one. The initial condensation forms an enamine or imine intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the final quinoline product ijpsjournal.com.

The Combes quinoline synthesis provides another route, involving the reaction of an aniline with a β-diketone under acidic conditions nih.govwikipedia.org. To incorporate the 2,5-dichlorophenyl group, a β-diketone such as 1-(2,5-dichlorophenyl)butane-1,3-dione could be reacted with aniline. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes and dehydrates wikipedia.org.

The Doebner-von Miller reaction is a modification of the Skraup synthesis that is also applicable nih.gov. This reaction typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, 2,5-dichloroaniline could be reacted with an appropriate α,β-unsaturated aldehyde or ketone.

More contemporary methods, such as transition metal-catalyzed cross-coupling reactions, offer alternative pathways. For example, a pre-formed quinoline core bearing a reactive group (like a halogen) at the 2-position could be coupled with a 2,5-dichlorophenylboronic acid derivative via a Suzuki coupling. Conversely, a 2-haloaniline could be utilized in a multi-component reaction. For instance, a palladium-catalyzed reaction of a substituted aniline, an aromatic aldehyde, and an alkyne can yield highly substituted quinolines.

A study by Reddy et al. describes a three-component reaction of anilines, aromatic aldehydes, and terminal alkynes catalyzed by iodine for the synthesis of 2-benzyl-4-arylquinolines, which demonstrates the feasibility of multi-component strategies for constructing complex quinoline systems rsc.org. Adapting this to the target molecule could involve using 2,5-dichlorobenzaldehyde.

The following table summarizes potential precursor combinations for the synthesis of this compound based on established quinoline synthetic methods.

| Synthetic Method | Aniline Precursor | Carbonyl/Alkyne Precursor |

| Friedländer Annulation | 2-Aminobenzaldehyde | 1-(2,5-Dichlorophenyl)ethan-1-one |

| Combes Synthesis | Aniline | 1-(2,5-Dichlorophenyl)butane-1,3-dione |

| Doebner-von Miller | 2,5-Dichloroaniline | Crotonaldehyde |

| Povarov Reaction | Aniline | 2,5-Dichlorobenzaldehyde and an alkene |

| Electrophilic Cyclization | N-(2-alkynyl)-2,5-dichloroaniline | N/A |

Optimization of Reaction Conditions and Control of Regio- and Stereoselectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired this compound product. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.

Catalysis: Many quinoline syntheses are catalyzed by acids or bases. In the Friedländer synthesis, both Brønsted and Lewis acids can be employed to promote the condensation and cyclization steps nih.gov. For instance, catalysts like p-toluenesulfonic acid, iodine, and various metal triflates have been shown to be effective organic-chemistry.orgresearchgate.net. The Combes synthesis typically requires a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the ring closure wikipedia.org.

Solvent and Temperature: The choice of solvent can significantly impact reaction rates and yields. While traditional methods often employ high-boiling organic solvents, modern approaches are exploring more environmentally benign options like water or solvent-free conditions organic-chemistry.org. The reaction temperature is another critical factor; for example, the Conrad-Limpach synthesis can yield different isomers (4-quinolones vs. 2-quinolones) depending on the temperature nih.gov.

Regioselectivity: When using unsymmetrical precursors, the control of regioselectivity becomes a significant challenge. In the Combes synthesis, for example, the reaction of an aniline with an unsymmetrical β-diketone can potentially lead to two different regioisomers. A study by Sloop on a modified Combes synthesis to produce trifluoromethylquinolines found that both steric and electronic effects of the substituents on the aniline and the diketone play a crucial role in determining the regiochemical outcome wikipedia.org. Specifically, increasing the steric bulk on the diketone and using methoxy-substituted anilines favored the formation of 2-substituted quinolines wikipedia.org. When using chloro- or fluoroanilines, the 4-substituted regioisomer was the major product wikipedia.org. This suggests that for the synthesis of this compound, careful selection of the aniline and diketone substituents is necessary to favor the desired isomer.

The Friedländer synthesis can also present regiochemical challenges when unsymmetrical ketones are used nih.gov. The reaction of a 2-aminoaryl ketone with an unsymmetrical ketone can lead to a mixture of products. The outcome is often governed by the relative reactivity of the α-methylene groups of the ketone.

Stereoselectivity: While this compound itself is not chiral, related quinoline structures can exhibit stereoisomerism, particularly atropisomerism. Atropisomers are stereoisomers arising from restricted rotation about a single bond. The synthesis of axially chiral biaryl compounds, including quinoline-based atropisomers, has been an area of active research. Chiral phosphoric acids have been successfully employed as catalysts in the asymmetric Friedländer reaction to produce optically active biaryl quinolines with high enantioselectivity thieme-connect.com. Similarly, a chiral phosphoric acid-catalyzed Povarov reaction has been developed for the asymmetric synthesis of quinoline-naphthalene atropisomers acs.org. While the presence of two ortho-substituents on the phenyl ring in this compound might introduce a barrier to rotation, whether this barrier is large enough to allow for the isolation of stable atropisomers at room temperature would require further investigation. The principles of asymmetric catalysis developed for other atropisomeric quinolines could potentially be applied if this were the case.

The following table provides examples of reaction conditions that have been optimized for the synthesis of analogous 2-arylquinolines.

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Friedländer Annulation | p-Toluenesulfonic acid | Solvent-free (Microwave) | N/A | High | organic-chemistry.org |

| Friedländer Annulation | Iodine | N/A | N/A | High | organic-chemistry.org |

| Combes Synthesis | Sulfuric Acid | N/A | N/A | Varies | wikipedia.org |

| Povarov Reaction | Sc(OTf)3 | MeCN | N/A | Excellent | researchgate.net |

| Iodine-catalyzed 3-component | Iodine (10 mol%) | Solvent-free | 120 | Good | rsc.org |

Green Chemistry Principles and Sustainable Approaches in Quinoline Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of quinolines. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key principles of green chemistry is the use of alternative, greener solvents. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. A study by Shen et al. demonstrated a straightforward and efficient method for the synthesis of quinolines via the Friedländer reaction in water at 70°C without the need for any catalyst organic-chemistry.org. This approach offers high yields and avoids the use of volatile organic compounds.

Catalyst-free and solvent-free reaction conditions represent another important green strategy. The microwave-assisted, solvent-free synthesis of polysubstituted quinolines catalyzed by p-toluenesulfonic acid is an example of a more energy-efficient and waste-reducing method compared to conventional heating organic-chemistry.org.

The use of reusable and heterogeneous catalysts is also a cornerstone of green chemistry. Solid acid catalysts, such as Nafion NR50, have been employed for the Friedländer synthesis under microwave irradiation, offering the advantage of easy separation and recyclability mdpi.com. Nanocatalysts are also emerging as highly efficient and reusable catalysts for quinoline synthesis nih.gov. For instance, Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has been reported as a promising metal-free heterogeneous catalyst for the Friedländer reaction, demonstrating high activity and recyclability nih.gov.

Electrochemical methods are also gaining traction as a sustainable alternative for organic synthesis. An electrochemically assisted Friedländer reaction has been developed for the synthesis of quinolines from readily available nitro compounds rsc.org. This method operates under mild conditions, uses electric current as a reagent, and exhibits high atom economy rsc.org.

The following table highlights various green and sustainable approaches that could be adapted for the synthesis of this compound.

| Green Chemistry Approach | Specific Method | Advantages |

| Alternative Solvents | Friedländer reaction in water | Non-toxic, abundant solvent; catalyst-free conditions possible organic-chemistry.org |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, often higher yields organic-chemistry.orgmdpi.com |

| Reusable Catalysts | Solid acid catalysts (e.g., Nafion, functionalized g-C3N4) | Ease of separation, recyclability, reduced waste mdpi.comnih.gov |

| Electrochemical Synthesis | Electrochemically assisted Friedländer reaction | Reagent-free, mild conditions, high atom economy rsc.org |

| Atom Economy | One-pot, multi-component reactions | Reduced synthetic steps, less waste, increased efficiency rsc.org |

Advanced Spectroscopic and Structural Characterization of 2 2,5 Dichlorophenyl Quinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) spectra, it is possible to map out the complete carbon framework and the specific placement of protons, providing irrefutable evidence for the structure of 2-(2,5-dichlorophenyl)quinoline.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The aromatic region of the spectrum for this compound and its derivatives is typically complex, with signals appearing between δ 7.0 and 9.0 ppm. tsijournals.com The protons on the quinoline (B57606) core are influenced by the electronegativity of the nitrogen atom and the anisotropic effects of the ring system, often resulting in downfield shifts, particularly for protons at positions 8 and 3. uncw.edu Protons on the dichlorophenyl ring are also observed in this region, with their chemical shifts and splitting patterns dictated by the positions of the two chlorine atoms. chemicalbook.com

For a derivative, 4-(2-(2,5-dichlorophenyl)quinolin-4-yl)benzylidene)(p-tolyl)amine, the protons of the this compound core have been reported in deuterated chloroform (B151607) (CDCl₃). rsc.org The expected signals for the parent compound would show characteristic doublets and multiplets arising from spin-spin coupling between adjacent protons (J-coupling). For instance, the proton at position 3 of the quinoline ring would likely appear as a doublet, coupled to the proton at position 4. The protons on the benzo-fused ring of the quinoline (positions 5, 6, 7, and 8) would exhibit a more complex pattern of doublets and triplets of doublets. uncw.edu

Table 1: Representative ¹H NMR Chemical Shifts for the this compound Moiety

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Quinoline H-3 | ~7.8-8.2 | d | ~8.5 |

| Quinoline H-4 | ~8.1-8.3 | d | ~8.5 |

| Quinoline H-5/H-8 | ~8.0-8.2 | d or dd | |

| Quinoline H-6/H-7 | ~7.4-7.8 | m | |

| Dichlorophenyl H-3' | ~7.4-7.6 | dd | |

| Dichlorophenyl H-4' | ~7.3-7.5 | d | |

| Dichlorophenyl H-6' | ~7.6-7.8 | d |

Note: Data are estimated based on published values for closely related derivatives and general principles of NMR spectroscopy. uncw.edursc.org

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment. For this compound, a total of 15 distinct carbon signals are expected in the aromatic region (δ 120-160 ppm), corresponding to the nine carbons of the quinoline ring and the six carbons of the dichlorophenyl ring. researchgate.net

The carbon atoms directly attached to the nitrogen (C2 and C8a) and those bonded to the chlorine atoms (C2' and C5') are significantly influenced by electronegativity and exhibit characteristic chemical shifts. tsijournals.com The C2 carbon of the quinoline ring, being adjacent to the nitrogen and bonded to the phenyl substituent, is expected to be significantly downfield. chemicalbook.com Data from a closely related derivative shows quinoline and dichlorophenyl carbon signals appearing across the aromatic range. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for the this compound Moiety

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| Quinoline C2 | ~155-161 |

| Quinoline C3 | ~121-126 |

| Quinoline C4 | ~136-140 |

| Quinoline C4a | ~129-131 |

| Quinoline C5 | ~127-129 |

| Quinoline C6 | ~128-130 |

| Quinoline C7 | ~126-128 |

| Quinoline C8 | ~129-132 |

| Quinoline C8a | ~145-149 |

| Dichlorophenyl C1' | ~138-141 |

| Dichlorophenyl C2' | ~132-134 |

| Dichlorophenyl C3' | ~130-132 |

| Dichlorophenyl C4' | ~128-130 |

| Dichlorophenyl C5' | ~133-135 |

| Dichlorophenyl C6' | ~130-133 |

Note: Data are estimated based on published values for closely related derivatives and general principles of NMR spectroscopy. rsc.orgchemicalbook.com

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of all proton and carbon signals, especially for complex structures like this compound. nih.govmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.net A COSY spectrum would show cross-peaks connecting H-3 with H-4, H-5 with H-6, H-6 with H-7, and H-7 with H-8 on the quinoline ring. It would also reveal the connectivity between the protons on the dichlorophenyl ring. uncw.eduresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). mdpi.com It allows for the unambiguous assignment of carbon signals for all protonated carbons by linking the known proton shifts to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). mdpi.commdpi.com For example, the proton at position 3 of the quinoline ring would show correlations to carbons C2, C4, and C4a. The proton at H-6' on the phenyl ring would show correlations to C1', C2', C4', and C5'. These correlations are crucial for establishing the connectivity between the quinoline and dichlorophenyl rings and for assigning quaternary (non-protonated) carbon atoms. uncw.edu

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. astrochem.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. dergipark.org.tr The region between 1620 cm⁻¹ and 1450 cm⁻¹ is characteristic of C=C and C=N stretching vibrations within the aromatic quinoline system. mdpi.com The out-of-plane C-H bending vibrations, which are often strong, occur in the 900-700 cm⁻¹ range and are diagnostic of the substitution pattern on the aromatic rings. acs.org The C-Cl stretching vibrations for the dichlorophenyl group are expected in the 1100-800 cm⁻¹ region, though they can sometimes be weaker and harder to assign definitively. researchgate.net

The Raman spectrum provides complementary information to the FT-IR spectrum. Aromatic ring stretching vibrations usually give rise to strong and sharp signals in the Raman spectrum. dergipark.org.trresearchgate.net Due to the polarizability of the C-Cl bonds, the corresponding stretching modes may also be more prominent in the Raman spectrum compared to the FT-IR spectrum. nih.gov

Table 3: Principal Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| C=C / C=N Ring Stretch | 1620 - 1450 | FT-IR, Raman (strong) |

| C-H In-Plane Bend | 1300 - 1000 | FT-IR |

| C-Cl Stretch | 1100 - 800 | FT-IR, Raman |

| C-H Out-of-Plane Bend | 900 - 700 | FT-IR (strong) |

Note: Data are based on typical frequency ranges for quinoline and chlorinated aromatic compounds. dergipark.org.trmdpi.comacs.orgresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of light that excites electrons from lower to higher energy orbitals. The spectrum of this compound is dominated by π → π* transitions characteristic of the extended aromatic system. researchgate.net

The quinoline chromophore itself exhibits multiple absorption bands. nist.gov The fusion of the benzene (B151609) and pyridine (B92270) rings, along with the C-2 phenyl substituent, creates a large conjugated π-system. This typically results in two or three main absorption bands. A strong absorption band is expected at shorter wavelengths (around 230-280 nm), with one or more weaker, more structured bands appearing at longer wavelengths (300-350 nm). researchgate.net The exact position and intensity of the absorption maxima (λ_max) are sensitive to solvent polarity. researchgate.net The presence of the dichloro-substituents on the phenyl ring is expected to cause a slight bathochromic (red) shift compared to the unsubstituted 2-phenylquinoline (B181262).

Mass Spectrometry for Precise Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chempap.org

For this compound (C₁₅H₉Cl₂N), the calculated exact mass of the molecular ion [M]⁺ is approximately 289.0166 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, often to within a few parts per million, thereby confirming the elemental formula. rsc.org The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with an [M]⁺ peak, an [M+2]⁺ peak (approximately 65% of the intensity of M⁺), and an [M+4]⁺ peak (approximately 10% of the intensity of M⁺).

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A common fragmentation pathway for quinolines is the loss of a hydrogen cyanide (HCN) molecule (27 Da) from the heterocyclic ring. chempap.org Other likely fragmentations include the loss of one or both chlorine atoms (Cl•, 35/37 Da) and the cleavage of the bond between the quinoline and dichlorophenyl rings, leading to fragment ions corresponding to each ring system.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice, revealing the nature and geometry of intermolecular interactions that govern the supramolecular architecture. While specific crystallographic data for this compound is not publicly available, analysis of closely related derivatives provides significant insights into the structural characteristics of this class of compounds.

A notable example is the structural determination of new 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives, which have been investigated for their potential as anticancer agents. The X-ray crystal structures of two such derivatives, 2,4-bis(4-formylphenyl)-6-phenylquinoline and 2,4-bis(4-formylphenyl)-7-methoxy-quinoline , have been established, confirming their molecular connectivity and stereochemistry. mdpi.com The three-dimensional structures were confirmed through single-crystal X-ray diffraction, which provided definitive evidence of their anticipated structures based on NMR data. mdpi.com The ORTEP (Oak Ridge Thermal Ellipsoid Plot) drawings derived from these studies offer a clear visualization of the molecules' thermal ellipsoids and spatial arrangement. mdpi.com

In the broader context of 2,4-diphenylquinolines, crystallographic data reveals important details about their solid-state conformation. For instance, the crystal structure of the parent 2,4-diphenylquinoline has been determined, providing a foundational understanding of the geometry of this scaffold.

Interactive Data Table: Crystallographic Data for 2,4-Diphenylquinoline

| Parameter | Value |

|---|---|

| CCDC Number | 125793 nih.gov |

| Empirical Formula | C₂₁H₁₅N nih.gov |

| Formula Weight | 281.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.344(2) |

| b (Å) | 17.027(3) |

| c (Å) | 8.868(2) |

| β (°) | 101.58(2) |

| Volume (ų) | 1530.4(6) |

| Z | 4 |

The molecular conformation of these quinoline derivatives is largely influenced by the steric and electronic effects of the substituents. The dihedral angles between the quinoline core and the phenyl rings are of particular interest as they dictate the degree of planarity and the potential for π-π stacking interactions. In the case of sterically hindered derivatives, such as those with substituents at the 3-position of the quinoline ring, significant twisting of the phenyl groups out of the quinoline plane is observed.

Computational and Theoretical Chemistry of 2 2,5 Dichlorophenyl Quinoline and Its Analogs

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov It has been widely applied to quinoline (B57606) derivatives to understand their kinetic and thermodynamic stability, analyze molecular interactions, and evaluate their electronic and optical properties. nih.govekb.eg

Geometry Optimization and Conformational Landscape Analysis

Geometry optimization is a fundamental step in computational chemistry that determines the most stable three-dimensional arrangement of atoms in a molecule. For quinoline derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p) or 6-311++G(d,p), are employed to find the minimum energy structure. ekb.egnih.govresearchgate.net The planarity of the quinoline ring system is a key feature, and calculations can reveal distortions from planarity caused by substituents. ekb.eg For instance, in a related dihydrothieno[3,2-b]quinoline, the quinoline ring was found to be planar. researchgate.net

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. In molecules like 2-(2,5-dichlorophenyl)quinoline, rotation around the single bond connecting the dichlorophenyl and quinoline rings can lead to different conformers. The dihedral angle between these two rings is a critical parameter. In a similar crystal structure, the dichlorophenyl ring and a 1H-benzo[f]chromene ring were found to be nearly perpendicular, with a dihedral angle of 89.33°. mdpi.com The stability of different conformers can be influenced by steric hindrance and intramolecular interactions.

Table 1: Example of Optimized Geometrical Parameters for a Quinoline Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C(Aryl) | 1.485 | C3-C2-C(Aryl) | 120.5 |

| N1-C2 | 1.370 | C2-N1-C9 | 118.0 |

| C5-Cl | 1.740 | C4-C5-Cl | 119.8 |

| C8-Cl | 1.738 | C7-C8-Cl | 120.1 |

Note: This table is illustrative and does not represent actual calculated values for this compound without a specific computational study.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Energy Levels, Electron Density Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. mdpi.com The distribution of electron density in these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.govmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. nih.gov For large molecules, canonical FMOs can be delocalized, making it difficult to pinpoint reactive sites. In such cases, the concept of frontier molecular orbitalets (FMOLs), which are localized in both physical and energy space, can be more informative. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Quinoline Analog

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Analog A | -5.947 | -2.389 | 3.558 |

| Analog B | -6.215 | -2.011 | 4.204 |

Note: Data is illustrative and based on a related chromene derivative. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP map displays different potential values on the electron density surface using a color spectrum. scienceopen.com

Typically, regions of negative potential (colored red or yellow) are susceptible to electrophilic attack, as they are electron-rich. researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are the preferred sites for nucleophilic attack. researchgate.netscienceopen.com For example, in many quinoline derivatives, the nitrogen atom of the quinoline ring often shows a region of negative potential, indicating its potential as a site for electrophilic interaction. researchgate.net The MEP surface provides a visual representation of the molecule's size, shape, and electrostatic potential. scienceopen.com

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity Index, Chemical Hardness and Softness)

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. ekb.eg

Global reactivity descriptors describe the reactivity of the molecule as a whole. These include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is related to the HOMO-LUMO gap. ekb.eg

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. ekb.eg

Electronegativity (χ): The power of an atom or group to attract electrons. ekb.eg

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. ekb.eg

Nucleophilicity Index (N): Quantifies the nucleophilic character of a molecule. researchgate.net

Local reactivity descriptors , such as Fukui functions and the dual descriptor, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. frontiersin.org

Table 3: Key Global Reactivity Descriptors

| Descriptor | Formula |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | χ2 / (2η) |

| Chemical Softness (S) | 1 / η |

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Conformational Flexibility in Solvation

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment, such as a solvent. nih.govmdpi.com By simulating the motion of atoms and molecules over time, MD can provide insights into the flexibility of the this compound scaffold and how it behaves in a solution. nih.gov These simulations are particularly useful for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. mdpi.comresearchgate.net The stability of a ligand-protein complex can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. mdpi.com

Molecular Docking Studies for Elucidating Intermolecular Recognition and Binding Modes within Theoretical Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is extensively used to understand the intermolecular recognition process and to predict the binding affinity between a ligand, such as this compound or its analogs, and a biological target. nih.govrsc.org

Docking studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. scielo.br The results are often scored to estimate the binding strength, with more negative scores typically indicating a stronger interaction. amazonaws.com These studies are instrumental in rationalizing the biological activity of quinoline derivatives and in guiding the design of new, more potent compounds. researchgate.netresearchgate.net For example, docking studies of quinoline derivatives have been used to investigate their potential as inhibitors of various enzymes, including HIV reverse transcriptase and protein kinases. nih.govscielo.br

Mechanistic Investigations of Chemical Transformations and Intramolecular Processes

Reaction Pathways and Elucidation of Key Intermediate Species in Quinoline (B57606) Formation

The formation of 2-(2,5-Dichlorophenyl)quinoline can be rationalized through well-established synthetic methodologies for quinoline synthesis, primarily the Friedländer and Combes syntheses. These methods involve the condensation and subsequent cyclization of carbonyl compounds and anilines.

A prominent pathway for the synthesis of 2-substituted quinolines is the Friedländer synthesis . wikipedia.orgjk-sci.comorganic-chemistry.orgnih.govresearchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.org To form this compound, this would typically involve the reaction of 2-aminobenzaldehyde (B1207257) with 1-(2,5-dichlorophenyl)ethan-1-one.

Two primary mechanistic pathways are proposed for the Friedländer synthesis: wikipedia.org

Aldol (B89426) Condensation First: The reaction initiates with an aldol-type addition of the enolate of 1-(2,5-dichlorophenyl)ethan-1-one to the carbonyl group of 2-aminobenzaldehyde. This is often the rate-limiting step and forms an aldol adduct. Subsequent dehydration leads to an unsaturated carbonyl intermediate, which then undergoes intramolecular cyclization via imine formation, followed by another dehydration step to yield the aromatic quinoline ring.

Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the amino group of 2-aminobenzaldehyde and the carbonyl of 1-(2,5-dichlorophenyl)ethan-1-one. This is followed by an intramolecular aldol-type condensation of the enolizable ketone onto the imine, and subsequent dehydration to form the final quinoline product.

Another significant route is the Combes quinoline synthesis , which is particularly useful for preparing 2,4-substituted quinolines. iipseries.orgwikipedia.org This method involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.org For the synthesis of this compound, aniline would be reacted with a β-diketone bearing a 2,5-dichlorophenyl group, such as 1-(2,5-dichlorophenyl)butane-1,3-dione.

The mechanism of the Combes synthesis proceeds through the following key steps: wikipedia.org

Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate after dehydration.

Cyclization: The enamine then undergoes an intramolecular electrophilic attack on the aromatic ring, which is the rate-determining annulation step.

Dehydration: A final dehydration step results in the formation of the aromatic quinoline ring.

The key intermediates in these pathways are summarized in the table below.

| Reaction Pathway | Starting Materials | Key Intermediates | Final Product |

| Friedländer Synthesis | 2-Aminobenzaldehyde and 1-(2,5-Dichlorophenyl)ethan-1-one | Aldol adduct, Unsaturated carbonyl compound, Schiff base, Dihydroquinoline | This compound |

| Combes Synthesis | Aniline and 1-(2,5-Dichlorophenyl)butane-1,3-dione | Schiff base, Enamine, Protonated enamine, Dihydroquinoline-ol | This compound |

Role of Catalysis in Facilitating Specific Synthetic Transformations

Catalysis plays a pivotal role in the synthesis of quinolines, including this compound, by enhancing reaction rates, improving yields, and influencing regioselectivity. Both acid and base catalysis are commonly employed in traditional methods, while modern approaches often utilize transition metal catalysts.

In the Friedländer synthesis , both acid and base catalysts can be used to promote the condensation reaction. jk-sci.com

Acid catalysts , such as toluenesulfonic acid, trifluoroacetic acid, and various Lewis acids, activate the carbonyl group, making it more susceptible to nucleophilic attack. wikipedia.org

Base catalysts , such as sodium hydroxide (B78521) or potassium hydroxide, facilitate the formation of the enolate from the ketone component, which is a key nucleophile in the reaction. researchgate.net

The Combes synthesis is typically carried out under strong acid catalysis, with concentrated sulfuric acid being a common choice. wikipedia.orgwikiwand.com The acid serves multiple purposes: it protonates a carbonyl group of the β-diketone to facilitate the initial nucleophilic attack by the aniline, and it promotes the dehydration steps and the final ring-closing (annulation) step. wikipedia.org Polyphosphoric acid can also be an effective catalyst and dehydrating agent in this synthesis. iipseries.org

More contemporary methods for the synthesis of 2-arylquinolines often employ transition metal catalysts . nih.gov These can include catalysts based on:

Ruthenium: Ruthenium complexes have been shown to be effective for the synthesis of quinolines via acceptorless dehydrogenative coupling (ADC) of alcohols. rsc.org

Copper: Copper catalysts can be used in cascade reactions to construct the quinoline ring system. organic-chemistry.org

Palladium: Palladium-catalyzed cross-coupling reactions are also a powerful tool for the synthesis of aryl-substituted heterocycles.

Gold: Gold catalysts have been utilized in the synthesis of 2-aryl-substituted quinolines through cascade reactions.

Nickel: Nickel-catalyzed reactions provide another avenue for quinoline synthesis. organic-chemistry.org

These metal-catalyzed reactions often proceed through different mechanisms than the classical named reactions, such as through C-H activation or cross-coupling pathways, and can offer advantages in terms of efficiency and functional group tolerance.

Fundamental Mechanistic Insights Derived from Computational Studies (e.g., Transition States, Reaction Barriers)

For the Combes synthesis , computational studies can model the key annulation step, which is the rate-determining step. wikipedia.org These studies can help to predict the regioselectivity of the reaction when unsymmetrical anilines or β-diketones are used by comparing the activation energies of the different possible cyclization pathways. The calculations can quantify the electronic and steric effects of substituents on the transition state energies.

In the context of the Friedländer synthesis , computational studies can help to distinguish between the two plausible mechanistic pathways (aldol-first vs. Schiff base-first) by comparing the energy profiles of each route. wikipedia.org The calculations can identify the transition state structures for each elementary step, providing a detailed picture of the bond-forming and bond-breaking processes. For example, the energy barrier for the initial C-C bond formation in the aldol addition can be compared with the barrier for C-N bond formation in the Schiff base pathway.

Furthermore, computational studies are instrumental in understanding the role of the catalyst. They can model the interaction of the catalyst with the substrates and intermediates, revealing how the catalyst lowers the activation energy of the rate-determining step. For instance, in acid-catalyzed reactions, calculations can show how protonation of a carbonyl oxygen increases its electrophilicity. In metal-catalyzed reactions, computational models can elucidate the elementary steps of the catalytic cycle, such as oxidative addition, reductive elimination, and migratory insertion.

Molecular Interactions and Supramamolecular Assemblies Involving 2 2,5 Dichlorophenyl Quinoline Derivatives

The architecture of molecular solids is dictated by a complex interplay of non-covalent interactions. In the case of 2-(2,5-dichlorophenyl)quinoline and its derivatives, the combination of a nitrogen-containing heterocyclic quinoline (B57606) system and a halogenated aromatic ring provides a rich landscape for various intermolecular forces. These interactions govern the crystal packing, influence physical properties, and are fundamental to the rational design of new materials. The study of these forces reveals how molecular-level information directs the formation of ordered supramolecular assemblies.

Structural Modification and Derivatization Strategies of 2 2,5 Dichlorophenyl Quinoline Analogues

Systematic Variation of Substituents on the Quinoline (B57606) Ring System for Property Modulation

The properties of 2-phenylquinoline (B181262) analogues can be significantly altered by introducing various substituents onto the quinoline ring system. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity.

A notable strategy involves the introduction of a carboxamide group at the C-4 position of the quinoline ring. For instance, a series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives have been synthesized and evaluated for their antiproliferative activity. nih.gov In one study, compound 7b , a 2-phenylquinoline-4-carboxamide derivative, demonstrated potent cytotoxic activity against SK-OV-3 and HCT116 cancer cell lines. nih.gov Molecular docking studies suggested that this compound interacts with the colchicine (B1669291) binding site of tubulin, indicating that these derivatives are promising tubulin polymerization inhibitors. nih.gov

Alkoxy groups at the C-4 position have also been explored to develop potent antiplatelet agents. acs.org For example, 5-ethyl-4-methoxy-2-phenylquinoline was found to be a potent antiplatelet agent, with its mechanism of action possibly involving the inhibition of cyclooxygenase or thromboxane (B8750289) synthetase. acs.org

Substitutions at other positions of the quinoline ring have also yielded significant results. C-6 substituted 2-phenylquinolines have shown important activities against various cancer cell lines. Furthermore, the introduction of hydroxyl or nitro groups at the C-8 position of styryl quinolines has been shown to have a pronounced effect on their cytotoxic properties. It was observed that derivatives with a hydroxyl group at the C-8 position exhibited better performance compared to those with a nitro group.

Recent research has also highlighted the potential of 2-phenylquinolines as broad-spectrum anti-coronavirus agents. researchgate.net It was found that the presence of methoxy (B1213986) groups on the quinoline nucleus can tune the antiviral activity and cytotoxicity. researchgate.netnih.gov Specifically, compounds with 6,8-dimethoxy or 5,7-dimethoxy substitution patterns on the quinoline ring showed a high selectivity index as inhibitors of SARS-CoV-2 replication. researchgate.net

| Compound | Substituent on Quinoline Ring | Biological Activity | Reference |

|---|---|---|---|

| Compound 7b | 4-Carboxamide | Antiproliferative (potent against SK-OV-3 and HCT116 cell lines) | nih.gov |

| 5-ethyl-4-methoxy-2-phenylquinoline | 4-Methoxy, 5-Ethyl | Antiplatelet | acs.org |

| 2-Phenylquinolines | 6-Substituted | Anticancer | |

| Styryl quinolines | 8-Hydroxyl | Enhanced Cytotoxicity | |

| 2-Phenylquinolines | 5,7-Dimethoxy or 6,8-Dimethoxy | Anti-SARS-CoV-2 | researchgate.net |

Introduction and Modification of the Phenyl Moiety (e.g., Halogenation Patterns, Electron-Withdrawing/Donating Groups)

Modifications to the 2-phenyl moiety of the quinoline scaffold provide another avenue for tailoring the properties of these analogues. The electronic nature and substitution pattern of the phenyl ring can significantly impact biological activity.

The introduction of a p-propoxyphenyl group at the C-2 position of the quinoline scaffold has been identified as a key structural feature for imparting SARS-CoV-2 inhibitory activity. nih.gov Conversely, the removal of this group or its replacement with other moieties, such as a 5-chlorothienyl or 2-pyridinyl group, led to a loss of activity, highlighting the importance of this specific substitution. researchgate.net

In the context of 2-phenylquinoline derivatives, the introduction of an electron-withdrawing trifluoromethyl group to the phenyl ring has been explored. For instance, 2-(4-(Trifluoromethyl)phenyl)quinoline-4-carboxylic acid was synthesized as part of a study to develop novel histone deacetylase (HDAC) inhibitors. nih.gov

The halogenation pattern on the phenyl ring is another critical factor. The parent compound of interest, 2-(2,5-Dichlorophenyl)quinoline, already possesses a specific dichlorination pattern. Altering the position and number of halogen atoms can modulate the lipophilicity and electronic character of the molecule, thereby influencing its interaction with biological targets.

| Modification on Phenyl Ring | Example Compound/Motif | Effect on Properties/Activity | Reference |

|---|---|---|---|

| Introduction of an alkoxy group | p-propoxyphenyl | Essential for anti-SARS-CoV-2 activity | nih.gov |

| Introduction of an electron-withdrawing group | 2-(4-(Trifluoromethyl)phenyl)quinoline-4-carboxylic acid | Studied as a potential HDAC inhibitor | nih.gov |

| Alteration of halogenation pattern | This compound | Influences lipophilicity and electronic character |

Hybridization with Other Heterocyclic Scaffolds to Create Novel Conjugates

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy for developing novel compounds with enhanced or synergistic activities. The 2-phenylquinoline scaffold has been successfully hybridized with various other heterocyclic systems.

A notable example is the hybridization of 2-phenylquinoline with a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position. researchgate.net This modification resulted in a compound with potent activity against the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme. researchgate.net Other basic side chains at the C-4 position, such as piperidine (B6355638) and benzylpiperazine moieties, have also been investigated for their impact on antiviral activity. researchgate.net

A broad range of heterocyclic moieties have been conjugated with the quinoline nucleus to generate potent anticancer agents. ekb.eg These include, but are not limited to, azetidinone, benzimidazole, benzofuran, benzothiazole, coumarin, imidazole, indole, morpholine, oxadiazole, piperazine, pyrazole, pyrimidine, tetrazole, and triazole. ekb.eg These hybrid molecules often exhibit their anticancer effects through various mechanisms, including the inhibition of protein kinases. ekb.eg

The synthesis of 2-phenylquinoline-4-carboxamide derivatives has also been extended to include a variety of heterocyclic moieties such as 2-(2-furanyl)-1,3,4-oxadiazole and 4,4'-bithiazole. semanticscholar.org This approach allows for the creation of a diverse library of compounds for biological screening.

| Hybridized Heterocycle | Linkage Position on Quinoline | Targeted Biological Activity | Reference |

|---|---|---|---|

| 6,7-Dimethoxytetrahydroisoquinoline | C-4 | Anti-SARS-CoV-2 (Helicase inhibition) | researchgate.net |

| Piperidine | C-4 | Anti-SARS-CoV-2 | researchgate.net |

| Benzylpiperazine | C-4 | Anti-SARS-CoV-2 | researchgate.net |

| Azetidinone, Benzimidazole, etc. | Various | Anticancer | ekb.eg |

| 2-(2-Furanyl)-1,3,4-oxadiazole | C-4 (via carboxamide) | Chemotherapeutic potential | semanticscholar.org |

Rational Design Principles for Tailoring Molecular Properties and Intermolecular Interactions

The development of novel this compound analogues is increasingly guided by rational design principles, which integrate structure-activity relationship (SAR) studies and computational methods to predict and optimize molecular properties.

SAR studies are fundamental to understanding how specific structural modifications influence biological activity. For example, the analysis of a series of 2-phenylquinoline-4-carboxamide derivatives revealed that the antiproliferative activity was correlated with the compound's ability to inhibit tubulin polymerization. nih.gov Similarly, for anti-coronavirus agents, SAR studies identified the p-propoxyphenyl moiety at C-2 and methoxy groups on the quinoline nucleus as key features for potent activity and low cytotoxicity. nih.gov

Molecular docking is a powerful computational tool used to predict the binding mode of a ligand within the active site of a biological target. This technique was employed to demonstrate the interaction of a potent 2-phenylquinoline-4-carboxamide derivative at the colchicine binding site of tubulin, providing a structural basis for its observed activity. nih.gov In another study, molecular docking of active 2-arylquinoline compounds against various cancer-related proteins helped to correlate their cytotoxic effects with their binding interactions, suggesting them as potential selective regulators of these proteins.

The lipophilicity of the compounds, often expressed as cLogP, is another critical parameter that is considered in rational drug design. A study on substituted 2-arylquinolines found a relationship between higher lipophilicity and better cytotoxic effects against certain cancer cell lines.

By combining the insights gained from SAR studies with the predictive power of computational methods like molecular docking, researchers can more effectively design and synthesize novel this compound analogues with tailored molecular properties and optimized intermolecular interactions for enhanced therapeutic potential.

Q & A

Q. What are the established synthetic routes for 2-(2,5-dichlorophenyl)quinoline, and how can researchers adapt these methods for lab-scale preparation?

The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing substituted quinolines. For example, 4-chloro-3-(4-fluorophenyl)quinoline derivatives can be synthesized using arylboronic acids, Pd(PPh₃)₄ catalyst, and K₂CO₃ in DMF at 80–90°C for 48 hours . Adapt this protocol by substituting 2,5-dichlorophenylboronic acid as the coupling partner. Monitor reaction progress via TLC and purify using column chromatography (10% ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Use - and -NMR to confirm regiochemistry and substituent positions. For example, aromatic protons in similar quinolines resonate at δ 7.0–8.3 ppm, with coupling constants (e.g., ) indicating para-substitution patterns . Complement with HRMS for molecular ion validation (e.g., MH at m/z 334.0817 for CHFNCl) . X-ray crystallography (CCDC reference: 1983315) resolves absolute configuration in crystalline forms .

Q. How should researchers assess the biological activity of this compound derivatives?

Conduct in vitro antibacterial assays using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Chlorinated quinoline derivatives inhibit bacterial growth by disrupting protein synthesis, as shown in analogs like 2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide . Use MIC (Minimum Inhibitory Concentration) values and compare with positive controls (e.g., ciprofloxacin).

Q. What solvent systems and conditions are optimal for solubility and stability studies of this compound?

Test solubility in DMSO, chloroform, and ethanol. For stability, perform accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected 1H^1H1H-NMR splitting patterns?

Conflicting NMR signals may arise from dynamic conformational changes or solvent effects. Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d) to assess solvent-dependent shifts. For ambiguous splitting, employ 2D-COSY or NOESY to confirm spatial correlations . Computational modeling (DFT or MD simulations) can predict stable conformers and verify experimental data .

Q. What strategies improve regioselectivity in the synthesis of polysubstituted this compound derivatives?

Optimize catalyst systems: PdCl₂(PPh₃)₂ with PCy₃ enhances selectivity for meta-substitution in Suzuki couplings . Adjust reaction temperature (e.g., 90°C vs. 110°C) and stoichiometry (1.2–2.0 equiv of boronic acid) to favor mono- vs. di-substitution . Use directing groups (e.g., -OMe) to steer cross-coupling positions .

Q. How can researchers identify and mitigate byproducts in large-scale quinoline synthesis?

Analyze crude mixtures via GC-MS or LC-MS to detect halogenated byproducts (e.g., dechlorinated intermediates). Implement scavengers like triphenylphosphine to sequester excess Pd . For purification, combine column chromatography with recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. What computational tools are effective for predicting the interaction of this compound with biological targets?

Perform molecular docking (AutoDock Vina, Schrödinger Suite) against bacterial ribosomes or enzymes (e.g., DNA gyrase). Validate with MD simulations (AMBER or GROMACS) to assess binding stability. QSAR models can correlate substituent electronic effects (Hammett σ constants) with bioactivity .

Q. How should researchers address discrepancies between theoretical and experimental melting points?

Theoretical values from NIST data (e.g., 233–237°C ) may deviate due to polymorphism or impurities. Perform DSC (Differential Scanning Calorimetry) to identify polymorphic forms and purity. Recrystallize using mixed solvents (e.g., ethanol/chloroform) to isolate the most stable crystal form .

Q. What methodologies enable the study of electron-withdrawing effects in 2,5-dichlorophenyl substituents on quinoline reactivity?

Use cyclic voltammetry to measure redox potentials and correlate with Hammett parameters. Compare reaction rates in nucleophilic aromatic substitution (e.g., with morpholine) against less chlorinated analogs. Spectroscopic titration (UV-Vis) with electron-deficient acceptors (e.g., TCNQ) quantifies charge-transfer interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.